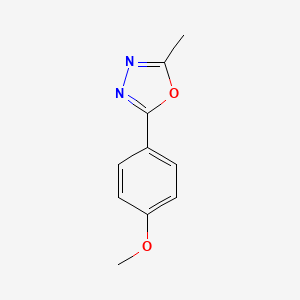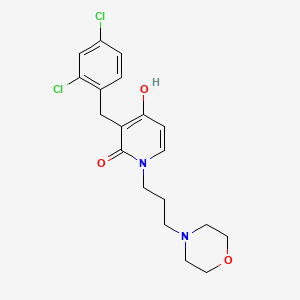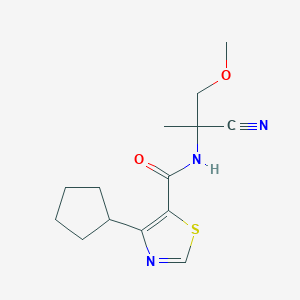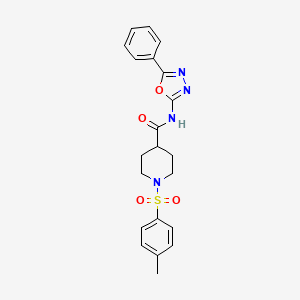![molecular formula C15H8Cl3F3N2O3 B2536560 [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 391652-55-4](/img/structure/B2536560.png)
[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a complex molecule featuring multiple halogen atoms, carbonyl groups, and aromatic rings. This structure gives it significant versatility and utility in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic routes and reaction conditions
Starting Materials: : The synthesis starts with commercially available materials such as 4-chloro-3-(trifluoromethyl)aniline and 5,6-dichloropyridine-3-carboxylic acid.
Step 1 Formation of the Intermediate: : The first step involves the formation of an intermediate through a nucleophilic substitution reaction where the amino group of 4-chloro-3-(trifluoromethyl)aniline reacts with an activated ester or acid chloride derivative of 5,6-dichloropyridine-3-carboxylic acid under basic conditions.
Step 2 Oxoethylation: : The intermediate is then subjected to oxoethylation using a suitable oxoethylating agent such as oxalyl chloride in the presence of a base like triethylamine, forming the final compound.
Industrial production methods
Industrial production may involve continuous flow synthesis techniques to increase efficiency and yield, utilizing reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of reactions it undergoes
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of N-oxides or hydroxylated derivatives.
Reduction: : Reduction reactions can occur at the carbonyl or halogenated positions, using agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: : The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions, often involving reagents like halides, amines, or organometallics.
Common reagents and conditions used in these reactions
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substituting agents: : Halides, amines, organometallic compounds.
Major products formed from these reactions
Oxidation products: : N-oxides, hydroxylated derivatives.
Reduction products: : Reduced carbonyl or halogenated derivatives.
Substitution products: : Substituted aromatic and heterocyclic compounds.
科学研究应用
Chemistry
Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology
Investigated for potential biochemical activity, including enzyme inhibition or receptor modulation.
Medicine
Explored for pharmaceutical applications, particularly in the development of drugs targeting specific molecular pathways.
Industry
Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
作用机制
The mechanism by which [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate exerts its effects is largely dependent on its chemical environment and the specific molecular targets it interacts with. It may act as an enzyme inhibitor by binding to the active site of enzymes, disrupting their normal function. Alternatively, it could modulate receptor activity by mimicking or blocking the action of natural ligands.
相似化合物的比较
Compared to other halogenated anilino-pyridine carboxylates, [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate stands out due to its unique combination of chloro and trifluoromethyl groups which impart distinctive reactivity and stability. Similar compounds include:
[2-(Anilino)-2-oxoethyl] 5-chloropyridine-3-carboxylate: : Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
[2-[4-Chloroanilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate: : Similar structure but without the trifluoromethyl group, which affects its chemical properties.
Each of these related compounds offers varying degrees of reactivity and application potential, making this compound a unique and valuable molecule in scientific research and industrial applications.
属性
IUPAC Name |
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3F3N2O3/c16-10-2-1-8(4-9(10)15(19,20)21)23-12(24)6-26-14(25)7-3-11(17)13(18)22-5-7/h1-5H,6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBMVPKMNKEJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2536485.png)

![2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2536487.png)

![N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2536489.png)
![Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide](/img/structure/B2536491.png)
![2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2536492.png)
![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)
![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)

